molecular formula C9H20Cl2N4 B1457416 1-(2-Diethylamino-ethyl)-1H-pyrazol-4-ylamine dihydrochloride CAS No. 1426290-14-3

1-(2-Diethylamino-ethyl)-1H-pyrazol-4-ylamine dihydrochloride

Cat. No. B1457416
CAS RN: 1426290-14-3
M. Wt: 255.19 g/mol
InChI Key: CGFCPCKXLYCLPT-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with three carbon atoms and two nitrogen atoms . The “1-(2-Diethylamino-ethyl)-1H-pyrazol-4-ylamine” part suggests the presence of a diethylaminoethyl group attached to the pyrazole ring. The “dihydrochloride” indicates that the compound forms a salt with two molecules of hydrochloric acid .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving the corresponding amines and acids . The exact method would depend on the specific structure of the compound .

Scientific Research Applications

Antipsychotic Potential

  • Study Overview : Research on related compounds of 1-(2-Diethylamino-ethyl)-1H-pyrazol-4-ylamine dihydrochloride has shown potential in the field of antipsychotic drugs. For instance, 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, a compound with a similar structure, exhibited an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, which is a unique property compared to existing antipsychotics (Wise et al., 1987).

Synthesis and Chemical Behavior

  • Synthetic Pathways : Research into the synthesis of ethyl pyrazolecarboxylates from related compounds highlights the complex chemical reactions and pathways that can lead to derivatives of 1-(2-Diethylamino-ethyl)-1H-pyrazol-4-ylamine dihydrochloride. This includes regioselective synthesis involving reactions with hydrazine monohydrochloride and (hetero)arylhydrazines (Hanzlowsky et al., 2003).

Pharmaceutical Applications

  • Antimicrobial and Anticancer Properties : Novel pyrazole derivatives, which include structures similar to 1-(2-Diethylamino-ethyl)-1H-pyrazol-4-ylamine dihydrochloride, have been synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds in this category exhibited higher anticancer activity than standard drugs like doxorubicin (Hafez et al., 2016).

Electrophysiological Activity

  • Cardiac Electrophysiology : N-substituted-4-(1H-imidazol-1-yl)benzamides, which are structurally related to 1-(2-Diethylamino-ethyl)-1H-pyrazol-4-ylamine dihydrochloride, showed significant electrophysiological activity, indicating potential use in cardiac applications. These compounds demonstrated comparable potency to established selective class III agents in in vitro and in vivo models (Morgan et al., 1990).

Future Directions

The future directions for this compound would likely depend on its specific properties and potential applications. Pyrazole derivatives are often studied for their potential uses in medicine and other fields .

Mechanism of Action

Target of Action

The primary targets of 1-(2-Diethylamino-ethyl)-1H-pyrazol-4-ylamine dihydrochloride are histone deacetylases (HDACs) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly . This action is key in regulating gene expression and cell behavior .

Mode of Action

1-(2-Diethylamino-ethyl)-1H-pyrazol-4-ylamine dihydrochloride acts as an inhibitor of HDACs . By inhibiting HDAC activity, it allows for the accumulation of acetyl groups on the histone lysine residues, resulting in an open chromatin structure and transcriptional activation . This compound causes the accumulation of acetylated histones and induces cell cycle arrest and/or apoptosis of some transformed cells .

Biochemical Pathways

The compound’s interaction with HDACs affects the acetylation-deacetylation pathway, which is crucial for gene expression and protein function . By inhibiting HDACs, it disrupts this pathway, leading to changes in gene expression that can have downstream effects on cell growth, differentiation, and apoptosis .

Result of Action

The inhibition of HDACs by 1-(2-Diethylamino-ethyl)-1H-pyrazol-4-ylamine dihydrochloride leads to the accumulation of acetylated histones, which can result in cell cycle arrest and/or apoptosis of transformed cells . This can lead to the suppression of tumor growth in various in vivo tumor models .

Action Environment

The action of 1-(2-Diethylamino-ethyl)-1H-pyrazol-4-ylamine dihydrochloride can be influenced by environmental factors such as pH and temperature . For instance, at low pH, the rotational mobility of certain radicals in related compounds was reduced . This suggests that the compound’s action, efficacy, and stability could be influenced by the pH and temperature of its environment.

properties

IUPAC Name

1-[2-(diethylamino)ethyl]pyrazol-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4.2ClH/c1-3-12(4-2)5-6-13-8-9(10)7-11-13;;/h7-8H,3-6,10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFCPCKXLYCLPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C=C(C=N1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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